

N-Vinylphthalimide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Vinylphthalimide**

Cat. No.: **B056608**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **N-Vinylphthalimide**, a valuable monomer in polymer chemistry and a versatile reagent in organic synthesis. This document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and its reactivity, with a focus on data relevant to research and development.

Chemical Structure and IUPAC Name

N-Vinylphthalimide is a chemical compound featuring a vinyl group attached to the nitrogen atom of a phthalimide moiety.

IUPAC Name: 2-ethenyl-1H-isoindole-1,3(2H)-dione

Synonyms: 2-Vinylisoindoline-1,3-dione

The structural representation of **N-Vinylphthalimide** is provided in the diagram below.

Caption: Chemical structure of **N-Vinylphthalimide**.

Physicochemical Properties

A summary of the key quantitative data for **N-Vinylphthalimide** is presented in the table below, facilitating easy comparison of its properties.

Property	Value
Molecular Formula	C ₁₀ H ₇ NO ₂
Molecular Weight	173.17 g/mol
Melting Point	82-87 °C
Purity	>98.0% (GC)
Appearance	White to light yellow to light orange powder/crystal
CAS Number	3485-84-5

Experimental Protocol: Synthesis of N-Vinylphthalimide

This section provides a detailed methodology for the synthesis of **N-Vinylphthalimide** via the vinylation of phthalimide with vinyl acetate.

Materials:

- Phthalimide
- Vinyl acetate
- Dimethylformamide (DMF), anhydrous
- Palladium(II) acetate
- Triphenylphosphine
- Sodium carbonate
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

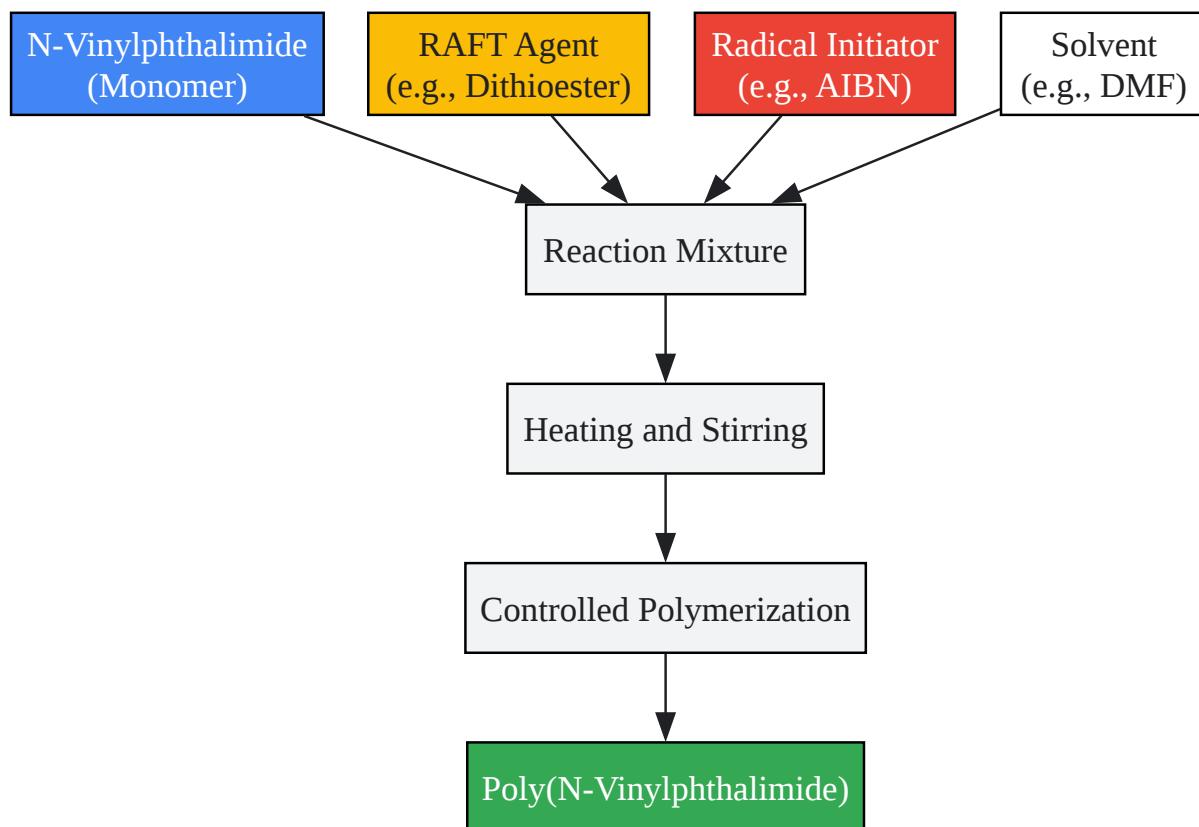
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (1 equivalent), sodium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
- Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask to dissolve the solids.
- Add vinyl acetate (1.2 equivalents) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **N-Vinylphthalimide** as a crystalline solid.

Expected Yield: 70-85%[\[1\]](#)


Reactivity and Applications

N-Vinylphthalimide is a valuable monomer in polymer science, readily undergoing polymerization through various mechanisms.

Radical Polymerization

The vinyl group of **N-Vinylphthalimide** makes it susceptible to radical polymerization. A notable application is its use in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

The general workflow for a RAFT polymerization of **N-Vinylphthalimide** is depicted below.

[Click to download full resolution via product page](#)

Caption: RAFT Polymerization of **N-Vinylphthalimide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Vinylphthalimide | High-Purity Reagent for Research [benchchem.com]
- To cite this document: BenchChem. [N-Vinylphthalimide: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056608#n-vinylphthalimide-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com